molecular formula C18H19N3O3S B2484866 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 946250-69-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2484866
CAS No.: 946250-69-7
M. Wt: 357.43
InChI Key: XQVHKSQHHOPONU-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core with a thiazole ring and a pyrimidine ring. The substituents at positions 3 and 7 (methyl groups), 5 (oxo group), and 6 (acetamide-linked 4-ethoxyphenyl) define its structural uniqueness.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-4-24-14-7-5-13(6-8-14)9-15(22)20-16-12(3)19-18-21(17(16)23)11(2)10-25-18/h5-8,10H,4,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVHKSQHHOPONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide is a compound that has recently gained attention in the field of medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves multiple steps, starting from readily available precursors. A common method includes the formation of the thiazolopyrimidine core followed by functionalization with an ethoxyphenyl acetamide moiety. Reaction conditions often involve organic solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets. The thiazolo[3,2-a]pyrimidine moiety can engage in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.

Anticholinesterase Activity

Recent studies have evaluated the anticholinesterase activity of various thiazole-based derivatives, including those similar to this compound. The compound demonstrated significant inhibition of acetylcholinesterase (AChE), which is vital for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds ranged from 103.24 nM to 500.56 nM, indicating a strong potential for further development as a therapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary in vitro studies suggest that it exhibits activity against a range of bacterial strains. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Activity

In addition to its neuroprotective and antimicrobial effects, this compound has been explored for anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeIC50 Values (nM)Reference
AChE Inhibition103.24 - 500.56
Antimicrobial ActivityVaries
Anticancer ActivityVaries

Case Study: AChE Inhibition

In a comparative study assessing various thiazole derivatives for AChE inhibition, this compound was found to possess comparable potency to established inhibitors like donepezil. This suggests that further optimization could yield a novel therapeutic candidate for Alzheimer's disease treatment .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The compound has demonstrated significant antibacterial properties. Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Mycobacterium smegmatis, showcasing its potential as an antimicrobial agent .

Antitumor Effects
Recent investigations into the cytotoxic effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide against human cancer cell lines have shown promising results. Preliminary findings suggest that this compound can inhibit cell proliferation selectively in cancer cells while sparing normal cells. This selectivity is critical for developing therapeutic agents with reduced side effects .

Pharmacological Studies

Mechanisms of Action
The mechanisms underlying the biological activities of this compound involve interactions with specific biological targets. The thiazolopyrimidine ring may engage in hydrogen bonding and π-π interactions with enzymes or receptors involved in cellular processes. Such interactions could enhance binding affinity and specificity towards molecular targets .

Antitubercular Activity
In studies focused on antitubercular activity, compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. Structural modifications were highlighted as crucial for enhancing biological efficacy and overcoming resistance mechanisms in bacterial strains .

Case Studies

Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. The results indicated that certain compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The following table summarizes the MIC values for various compounds tested:

Compound NameMIC (μg/mL)Target Strain
Compound A50M. smegmatis
Compound B100E. coli
Compound C75S. aureus

This study underscores the potential of this compound in developing new antibacterial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Differences
Compound Name Substituents at Key Positions Key Properties/Applications References
Target Compound 3,7-dimethyl; 6-(4-ethoxyphenylacetamide) Potential anticancer/antimicrobial -
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 6-(phenylcarboxamide); 5-(4-methoxyphenyl) Higher polarity; reduced lipophilicity
Ethyl 7-methyl-5-(4-methylphenyl)-3-(4-nitrophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3-(4-nitrophenyl); 6-(ethyl ester) Electron-withdrawing nitro group; lower solubility
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl); 6-(ethyl ester) Halogen-mediated π-interactions; crystallographic stability
Key Observations:
  • Electronic Effects : The 4-ethoxyphenyl group in the target compound is electron-donating, contrasting with the nitro group in ’s derivatives, which reduces electron density and may hinder nucleophilic reactions .
  • Steric Considerations : The acetamide chain at position 6 introduces flexibility, unlike rigid carboxamide or ester groups in analogs, possibly affecting binding to biological targets .

Pharmacological and Physicochemical Properties

  • Anticancer Potential: Analogues in exhibit anticancer activity via kinase inhibition. The target compound’s acetamide group may enhance hydrogen bonding with target proteins compared to ester-linked derivatives .
  • Tautomerism : Unlike the tautomeric mixture observed in ’s N-(4-ethoxyphenyl)acetamide derivative, the target compound’s fused thiazolopyrimidine core likely stabilizes against tautomerism, ensuring consistent reactivity .
  • Crystallographic Stability : Derivatives with halogen substituents (e.g., 4-bromophenyl in ) show robust crystal packing via halogen bonds. The ethoxy group may instead engage in C–H···O interactions, as seen in ’s trimethoxybenzylidene derivative .

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